An In-depth Technical Guide to 5-Bromo-N,2-dimethylaniline Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-N,2-dimethylaniline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline scaffold, imparts specific reactivity and properties that are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical characteristics of 5-Bromo-N,2-dimethylaniline hydrochloride, detailed insights into its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug discovery.
Chemical and Physical Properties
The hydrochloride salt of 5-Bromo-N,2-dimethylaniline is the most common form for handling and storage due to its increased stability and solubility in polar solvents compared to the free base.
Molecular Structure and Identification
The chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an N-methylamino group which is protonated to form the hydrochloride salt.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; Br [label="Br"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"]; H_N [label="H"]; Cl [label="Cl⁻", fontcolor="#EA4335"];
// Invisible nodes for positioning p1 [pos="0,1!", label=""]; p2 [pos="-0.87,-0.5!", label=""]; p3 [pos="-0.87,-1.5!", label=""]; p4 [pos="0,-2!", label=""]; p5 [pos="0.87,-1.5!", label=""]; p6 [pos="0.87,-0.5!", label=""]; pN [pos="1.74,-1!", label=""]; pBr [pos="0,-3!", label=""]; pC_Me1 [pos="-1.74,-2!", label=""]; pC_Me2 [pos="2.61,-0.5!", label=""]; pH_N [pos="2.2,-1.5!", label=""]; pCl [pos="3.5,-1!", label=""];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- N; C2 -- C_Me1; C5 -- Br; N -- C_Me2; N -- H_N;
// Position nodes C1.pos = p1.pos; C2.pos = p2.pos; C3.pos = p3.pos; C4.pos = p4.pos; C5.pos = p5.pos; C6.pos = p6.pos; N.pos = pN.pos; Br.pos = pBr.pos; C_Me1.pos = pC_Me1.pos; C_Me2.pos = pC_Me2.pos; H_N.pos = pH_N.pos; Cl.pos = pCl.pos; }
Figure 1: Chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1187386-32-8[1] |
| Molecular Formula | C₈H₁₁BrClN[1] |
| Molecular Weight | 236.54 g/mol [1] |
| IUPAC Name | 5-bromo-N,2-dimethylanilinium chloride |
| InChI | InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H |
| SMILES | Cl.CNC1=C(C)C=CC(Br)=C1 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 5-Bromo-N,2-dimethylaniline hydrochloride are not extensively reported in publicly available literature. The data presented below for related compounds can be used for estimation, but experimental verification is highly recommended.
Table 2: Physicochemical Data of 5-Bromo-N,2-dimethylaniline Hydrochloride and Related Compounds
| Property | 5-Bromo-N,2-dimethylaniline Hydrochloride | 5-Bromo-2-methylaniline (Free Base) | 4-Bromo-N,N-dimethylaniline (Free Base) |
| Appearance | Solid (predicted) | - | White to off-white crystalline solid |
| Melting Point | Data not available | 33 °C | 55-57 °C |
| Boiling Point | Data not available | 139 °C at 17 mmHg | Data not available |
| Solubility | Soluble in polar solvents (predicted) | Data not available | Insoluble in water |
| Density | Data not available | 1.49 g/mL at 25 °C | Data not available |
Note: The properties of the hydrochloride salt are expected to differ significantly from the free base, particularly in terms of melting point and solubility.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and 2-methyl protons, and the N-H proton of the ammonium salt. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,5-substitution pattern.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl and amino groups.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted collision cross-section data for various adducts of the free base are available and can aid in identification.
Synthesis and Purification
The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride typically involves a multi-step process starting from a commercially available aniline derivative. The key steps are the regioselective bromination of the aromatic ring and the N-methylation of the amino group, followed by conversion to the hydrochloride salt.
Synthetic Strategy
A plausible synthetic route starts with 2-methylaniline (o-toluidine). The directing effects of the amino and methyl groups need to be carefully considered to achieve the desired 5-bromo substitution pattern. The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director.
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Figure 2: A potential synthetic workflow for 5-Bromo-N,2-dimethylaniline hydrochloride.
Causality behind Experimental Choices:
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Protection of the Amino Group: Direct bromination of 2-methylaniline can lead to a mixture of products and over-bromination due to the strong activating nature of the amino group. Acetylation to form the acetanilide derivative moderates the activating effect and directs bromination primarily to the para position relative to the amino group.
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Bromination: N-Bromosuccinimide (NBS) or bromine in acetic acid are common reagents for the bromination of activated aromatic rings. The choice of solvent and temperature can influence the regioselectivity.
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Deprotection: The acetyl protecting group can be removed under acidic or basic conditions to regenerate the free amine.
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N-Methylation: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for the exhaustive methylation of primary amines to tertiary amines. To achieve mono-methylation, other methods like reductive amination with one equivalent of formaldehyde followed by reduction, or the use of other methylating agents under controlled conditions, would be necessary.
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Salt Formation: The final step involves treating the purified free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, self-validating protocol based on established organic chemistry principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 5-Bromo-N,2-dimethylaniline (Free Base)
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Starting Material: 4-Bromo-2-methylaniline.
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Reaction: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetonitrile), add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate).
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the formation of the desired product and to avoid over-methylation.
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Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 5-Bromo-N,2-dimethylaniline free base in a minimal amount of a dry, non-polar organic solvent (e.g., diethyl ether).
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Precipitation: Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.
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Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
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Validation: The identity and purity of the final product should be confirmed by melting point determination, NMR, IR, and elemental analysis.
Applications in Research and Drug Development
Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The presence of a bromine atom in 5-Bromo-N,2-dimethylaniline hydrochloride offers a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate.
Role as a Synthetic Intermediate
The bromine atom can be readily displaced or used in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures.
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Figure 3: Potential cross-coupling reactions utilizing the bromo-substituent.
Potential Pharmacological Significance
While specific studies on the biological activity of 5-Bromo-N,2-dimethylaniline hydrochloride are limited, the broader class of bromo-substituted anilines has been investigated for various therapeutic applications. The dimethylaniline moiety is also a common pharmacophore found in many FDA-approved drugs.
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Anticancer Activity: Some studies on related bromo-aniline derivatives have shown potential anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.
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Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The hydrophobicity and electronic properties can be tuned by modifying the substitution pattern.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Bromo-N,2-dimethylaniline hydrochloride is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other halogenated anilines, which are generally considered to be toxic.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-N,2-dimethylaniline hydrochloride is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While detailed experimental data on its properties are currently scarce, its structural features suggest a rich chemistry that can be exploited for the synthesis of more complex molecules. Further research is warranted to fully elucidate its chemical and biological properties, which will undoubtedly expand its utility in various scientific disciplines. Researchers working with this compound are strongly advised to perform their own characterization and to handle it with appropriate safety precautions.
References
No authoritative sources with detailed experimental data for 5-Bromo-N,2-dimethylaniline hydrochloride were found during the literature search. The provided CAS number and molecular formula are from chemical supplier databases. The synthetic and safety information is based on general principles of organic chemistry and data for structurally related compounds.
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AA Blocks. 5-Bromo-N,2-dimethylaniline, HCl. [Link]
